molecular formula C14H15F3N2O5S B13893228 tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate

tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate

Cat. No.: B13893228
M. Wt: 380.34 g/mol
InChI Key: DTQLERCYHSEKCL-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate is a synthetic organic compound known for its unique chemical structure and reactivity This compound is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethylsulfonyl group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The indazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations and applications .

Properties

Molecular Formula

C14H15F3N2O5S

Molecular Weight

380.34 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(trifluoromethylsulfonyloxy)indazole-1-carboxylate

InChI

InChI=1S/C14H15F3N2O5S/c1-8-11-9(19(18-8)12(20)23-13(2,3)4)6-5-7-10(11)24-25(21,22)14(15,16)17/h5-7H,1-4H3

InChI Key

DTQLERCYHSEKCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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